Nickel(II) acetylacetonate

Description

Significance in Modern Inorganic and Organometallic Chemistry

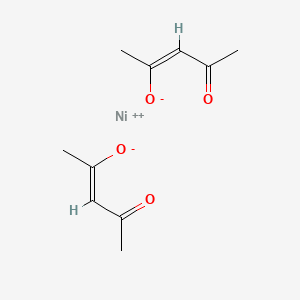

Nickel(II) acetylacetonate (B107027) holds a pivotal role in both inorganic and organometallic chemistry due to its distinct structure and reactivity. The anhydrous form exists as a trimer, [Ni(acac)₂]₃, where the three nickel atoms are nearly collinear. wikipedia.orghandwiki.org This trimeric structure is unusual and allows each nickel center to achieve a stable octahedral coordination geometry. wikipedia.orghandwiki.org This structural feature influences its magnetic properties, exhibiting paramagnetism that changes with temperature due to ferromagnetic exchange interactions between the nickel ions. wikipedia.org

Its solubility in organic solvents makes it a valuable precursor for the synthesis of other organometallic compounds. guidechem.comchemicalbook.com For instance, it is utilized in the Grignard synthesis of nickelocene. guidechem.comchemicalbook.com The acetylacetonate ligands can be displaced by other ligands, such as phosphines, which is a key step in the in-situ formation of catalytically active nickel(0) species.

Relevance as a Precursor in Material Science and Catalysis

The utility of nickel(II) acetylacetonate extends significantly into material science and catalysis, where it serves as a crucial precursor for a variety of materials and catalytic systems.

In material science , it is widely used in the synthesis of nickel-based nanomaterials. For example, it is a precursor for producing nickel oxide (NiO) nanoparticles through methods like solvothermal synthesis and chemical vapor deposition (CVD). scirp.orgiaea.orgresearchgate.net The resulting nanoparticles have applications in electronics and energy storage. netascientific.com Furthermore, this compound is employed in sol-gel techniques to deposit thin films of NiO on conductive substrates, which are important for devices like solar cells and displays. wikipedia.orgdatahorizzonresearch.com Its thermal stability makes it suitable for high-temperature deposition processes. cymitquimica.com

In the realm of catalysis , this compound is a precursor to numerous important nickel-based catalysts. wikipedia.orgnetascientific.com It is a key component in the synthesis of catalysts for olefin oligomerization and polymerization. guidechem.comsigmaaldrich.commdpi.com The compound is also a precatalyst for a range of cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. datahorizzonresearch.com Notable examples include the Negishi coupling, where it is used to couple organic halides with organozinc compounds, and the Heck reaction. wikipedia.orglookchem.comresearchgate.net Its versatility is further demonstrated in its use for hydrogenation reactions, silylation, and the preparation of specialized catalysts for fine chemical and pharmaceutical manufacturing. netascientific.comdatahorizzonresearch.comrsc.org

Overview of Coordination Chemistry Principles Applied to this compound Systems

The chemical behavior of this compound is governed by fundamental principles of coordination chemistry. The nickel(II) ion, a d⁸ metal ion, can adopt various coordination geometries, most commonly octahedral, square planar, and tetrahedral. stackexchange.com

In the anhydrous trimeric form, [Ni(acac)₂]₃, each nickel center has a tetragonally distorted octahedral geometry. wikipedia.orghandwiki.org This distortion arises from the different bond lengths between the nickel and the bridging versus non-bridging oxygen atoms of the acetylacetonate ligands. wikipedia.org The acetylacetonate anion (acac⁻) acts as a bidentate ligand, coordinating to the nickel ion through its two oxygen atoms. cymitquimica.com

When dissolved in water, the trimeric structure breaks down to form the monomeric diaquo complex, Ni(acac)₂(H₂O)₂. wikipedia.orghandwiki.org In this complex, the nickel(II) center is also in an octahedral environment, coordinated to two bidentate acetylacetonate ligands and two water molecules. wikipedia.org This hydrated form can exist as cis and trans isomers. wikipedia.org

The reactivity of this compound is largely dictated by ligand exchange reactions. The acetylacetonate ligands can be replaced by other Lewis bases, leading to the formation of new complexes with different properties and catalytic activities. handwiki.org This principle is exploited in catalysis, where the addition of co-catalysts or ligands can generate the active catalytic species in situ. For example, in some cross-coupling reactions, phosphine (B1218219) ligands are added to reduce the Ni(II) center to Ni(0), which is the active catalytic state.

Properties of this compound

| Property | Anhydrous this compound | This compound dihydrate |

| Chemical Formula | C₃₀H₄₂Ni₃O₁₂ (Trimer) | C₁₀H₁₄NiO₄·2H₂O |

| Molar Mass | 770.734 g·mol⁻¹ | 292.94 g/mol |

| Appearance | Dark green solid | Blue-green crystalline solid |

| Structure | Trimeric, with approximately collinear nickel atoms and tetragonally distorted octahedral geometry for each Ni atom. wikipedia.orghandwiki.org | Monomeric, with an octahedral coordination sphere provided by two bidentate acetylacetonate ligands and two aquo ligands. Exists as cis and trans isomers. wikipedia.org |

| Melting Point | 229.5–230 °C (decomposes) wikipedia.orghandwiki.org | 228 °C |

| Solubility | Soluble in organic solvents like toluene. wikipedia.orghandwiki.org | Soluble in water, ethanol, chloroform, and benzene. chemicalbook.com |

| Magnetic Properties | Paramagnetic, with an effective magnetic moment that varies with temperature. wikipedia.org | Paramagnetic. cymitquimica.com |

Properties

IUPAC Name |

nickel(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGNSKKZFQMGDH-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Emerald-green solid, soluble in water; [Merck Index] | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3264-82-2 | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL ACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I48R807JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Nickel Ii Acetylacetonate and Its Derivatives

Classical and Modern Synthetic Approaches

The most common and traditional method for preparing nickel(II) acetylacetonate (B107027) involves the reaction of a soluble nickel(II) salt with acetylacetone (B45752) (a β-diketone) in a suitable solvent. guidechem.com This reaction typically yields the dihydrate form of the complex, Ni(acac)₂·2H₂O. chemicalbook.comhandwiki.org

Commonly used nickel(II) salts include nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O). google.comgoogle.com The reaction is often carried out in an aqueous solution or a mixture of water and alcohol. A weak base, such as sodium acetate (B1210297) or sodium hydroxide (B78521), is typically added to the reaction mixture. guidechem.comchemicalbook.com The base serves to deprotonate the acetylacetone, facilitating its coordination to the nickel(II) ion. guidechem.com The general reaction can be represented as:

Ni²⁺ + 2 CH₃COCH₂COCH₃ + 2 H₂O → Ni(CH₃COCHCOCH₃)₂(H₂O)₂ + 2 H⁺

An alternative approach involves the reaction of nickel(II) hydroxide with acetylacetone. chemicalbook.com This method has been reported to produce a high yield of bis(acetylacetonato)nickel(II) dihydrate. ias.ac.inias.ac.in

Table 1: Comparison of Classical Synthesis Precursors

| Precursor | Base | Solvent | Product | Reference |

| Nickel(II) nitrate | Base | Water/Alcohol | Ni(acac)₂(H₂O)₂ | handwiki.org |

| Nickel(II) chloride hexahydrate | Sodium hydroxide | Water | Ni(acac)₂(H₂O)₂ | google.comgoogle.com |

| Nickel(II) hydroxide | None required | Water | Ni(acac)₂(H₂O)₂ | chemicalbook.com |

| NiO(OH) | None required | Water | [Ni(acac)₂]·2H₂O | ias.ac.inias.ac.in |

Hydrothermal and solvothermal methods are modern techniques employed for the synthesis of nickel-based materials, including precursors for nickel(II) acetylacetonate and its derivatives like nickel oxide nanoparticles. sigmaaldrich.comsigmaaldrich.com

Hydrothermal synthesis utilizes water as the solvent under elevated temperature and pressure. This method has been used to produce nanostructured nickel hydroxide, which can then be a precursor in further reactions. For example, nanostructured nickel hydroxide can be synthesized hydrothermally at 120°C for 24 hours.

Solvothermal synthesis is a similar process where an organic solvent is used instead of water. This technique has been successfully applied to synthesize crystalline nickel oxide (NiO) nanoparticles from this compound as the precursor. iaea.org In one study, 2-butanone (B6335102) (methyl ethyl ketone) was used as the solvent. iaea.org The reaction conditions, such as temperature and time, were found to significantly influence the particle size and yield of the NiO nanoparticles. iaea.org

Preparation of Anhydrous and Hydrated Forms

This compound can exist in both hydrated and anhydrous forms. The hydrated form, typically the dihydrate Ni(acac)₂·2H₂O, is the common product of aqueous synthesis routes. chemicalbook.comhandwiki.org

The anhydrous form , [Ni(acac)₂]₃, can be obtained from the dihydrate through dehydration. chemicalbook.com This can be achieved by several methods:

Heating the dihydrate at 50°C under vacuum. chemicalbook.com

Azeotropic distillation using a Dean-Stark trap with a solvent like toluene. handwiki.orgwikipedia.org

Sublimation of the dihydrate at 170–210 °C under reduced pressure. handwiki.orgwikipedia.org

Heating the dihydrate at 100°C for 4 hours.

The anhydrous form is a dark green, paramagnetic solid, while the dihydrate is a blue-green solid. handwiki.orgwikipedia.org

Controlled Synthesis for Targeted Morphologies and Compositions

The morphology and composition of this compound and its derivatives can be controlled by carefully manipulating the reaction parameters and utilizing additives.

Several reaction parameters play a crucial role in determining the final product's characteristics:

Temperature: Temperature significantly affects the reaction rate, precursor decomposition, and the nucleation and growth of nanoparticles. For instance, in the solvothermal synthesis of NiO nanoparticles, the reaction temperature is a key factor in controlling particle size. iaea.org An optimal temperature is also critical for achieving desired film characteristics in the synthesis of nickel oxide thin films.

Concentration: The concentration of reactants, such as the nickel salt and acetylacetone, can influence the yield and purity of the product. google.comgoogle.comiaea.org In one patented method, the concentration of the nickel salt solution is maintained between 10-20 wt%, and the alkali solution is between 5-15 wt%. google.comgoogle.com

Solvents: The choice of solvent can affect the solubility of reactants and the morphology of the final product. chemicalbook.com While water is common for synthesizing the hydrated form, organic solvents are used in solvothermal methods and for dissolving the anhydrous complex. chemicalbook.comiaea.org

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Effect | Example | Reference |

| Temperature | Affects reaction rate, particle size, and film characteristics. | Optimal temperature window for NiO thin film synthesis. | |

| Concentration | Influences product yield and purity. | 10-20 wt% nickel salt solution for high yield. | google.comgoogle.com |

| Solvent | Affects solubility and product morphology. | 2-butanone used in solvothermal synthesis of NiO nanoparticles. | iaea.org |

Additives and stabilizers can be used to influence the synthesis process and the properties of the resulting materials. In the context of this compound-based systems, Lewis acids are often added to catalytic systems to generate active species. While not directly involved in the synthesis of the nickel complex itself, these additives are crucial for its subsequent applications in catalysis. For the synthesis of NiO nanoparticles via a solvothermal route from this compound, the process can be carried out without additional stabilizers, with the solvent and reaction conditions controlling the particle characteristics. sigmaaldrich.comiaea.org

Novel Synthesis Routes for Specific Derivatives (e.g., Schiff Base Complexes)

The synthesis of this compound derivatives, particularly Schiff base complexes, has evolved to include novel routes that offer advantages in terms of yield, purity, and the ability to generate specific molecular architectures. These methods primarily revolve around the condensation reaction between β-diketones, such as acetylacetone, and primary amines in the presence of the Nickel(II) ion. Two prominent methodologies in this area are template synthesis and stepwise synthesis.

Template Synthesis

A significant advancement in the synthesis of these derivatives is the template condensation method. In this approach, the Nickel(II) ion acts as a template, organizing the reacting molecules—acetylacetone and a primary amine (such as ethylenediamine)—into a specific orientation that facilitates the formation of the desired Schiff base complex. tandfonline.comtandfonline.comscite.ai This method is often efficient and leads to the direct formation of the final complex.

A typical procedure involves the reaction of a Nickel(II) salt, like Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), with acetylacetone and a diamine in a suitable solvent, often methanol (B129727). tandfonline.com The mixture is typically heated under reflux to drive the condensation and complexation reactions. For instance, the synthesis of a square-planar Nickel(II) complex, [Ni(bae)]·½H₂O, where H₂bae is the Schiff base bis(acetylacetone)ethylenediamine, was achieved by the [2 + 1] template condensation of acetylacetone and ethylenediamine (B42938) in the presence of NiCl₂·6H₂O. tandfonline.comtandfonline.comscite.ai This reaction is carried out by adding a methanolic solution of ethylenediamine to a boiling solution of NiCl₂·6H₂O and acetylacetone in methanol. tandfonline.com The resulting complex can then be isolated as crystals upon cooling. tandfonline.com

Stepwise Synthesis

An alternative to the template method is the stepwise synthesis. This route involves the initial synthesis and isolation of the Schiff base ligand, followed by its reaction with a Nickel(II) salt to form the desired complex. This approach allows for the purification of the ligand before complexation, which can be advantageous in achieving a high-purity final product.

The first step involves the condensation of acetylacetone with a primary amine. For example, a Schiff base ligand can be prepared by reacting acetylacetone with 2-aminopyridine (B139424) in methanol under reflux. chemrestech.com The resulting ligand can then be isolated and purified. chemrestech.com In the second step, the synthesized Schiff base is reacted with a Nickel(II) salt, such as Nickel(II) chloride, again typically under reflux in a suitable solvent, to yield the final Nickel(II) Schiff base complex. chemrestech.com This method provides greater control over the reaction and allows for the characterization of the intermediate ligand.

The table below summarizes the research findings for the synthesis of specific this compound Schiff base complexes.

| Complex | Synthesis Method | Precursors | Solvent | Yield (%) | Key Findings | Reference |

| [Ni(bae)]·½H₂O | Template Synthesis | NiCl₂·6H₂O, Acetylacetone, Ethylenediamine | Methanol | 77 | Forms a monomeric square planar Ni(II) complex. Average Ni-N and Ni-O bond distances are 1.86(2) Å and 1.849(14) Å, respectively. | tandfonline.comtandfonline.comscite.ai |

| Ni(II) complex with Schiff base from acetylacetone and 2-aminopyridine | Stepwise Synthesis | Acetylacetone, 2-aminopyridine, Nickel(II) chloride | Methanol | 57.5 (for ligand) | The synthesized complex is a non-electrolyte in DMSO. The IR spectroscopy confirmed the formation of the Schiff base and its complex. | chemrestech.com |

Coordination Chemistry and Structural Elucidation of Nickel Ii Acetylacetonate Complexes

Molecular and Crystal Structures of Anhydrous and Dihydrate Forms

Nickel(II) acetylacetonate (B107027) exists in two common forms: an anhydrous trimer and a dihydrate monomer. The coordination environment of the nickel(II) ion is distinct in each, leading to significant differences in their molecular and crystal structures.

The anhydrous form of nickel(II) acetylacetonate adopts a trimeric structure with the formula [Ni(acac)₂]₃. wikipedia.orgwikiwand.comchemicalbook.com In the solid state, this molecule consists of three nickel atoms that are arranged in a nearly collinear fashion. wikipedia.orgwikiwand.comhandwiki.org Each pair of adjacent nickel atoms is connected by two bridging μ₂ oxygen atoms from the acetylacetonate (acac) ligands. wikipedia.orgwikiwand.comhandwiki.org

This trimeric arrangement allows each nickel center to achieve a stable, six-coordinate octahedral geometry. wikipedia.orghandwiki.org However, this geometry is not perfectly symmetrical and is described as tetragonally distorted. wikipedia.orgwikiwand.comhandwiki.org The distortion arises from the differences in bond lengths between the Ni-O bonds of the bridging and non-bridging oxygen atoms. wikipedia.orghandwiki.org The formation of this trimer is a result of intramolecular sharing of oxygen centers between the nickel ions. wikipedia.orghandwiki.org Molecules of [Ni(acac)₂]₃ are noted to be almost centrosymmetric. wikipedia.orghandwiki.org When bulkier analogues of the acetylacetonate ligand are used, steric hindrance prevents the formation of this trimeric structure, favoring monomeric derivatives instead. wikipedia.orghandwiki.org

| Feature | Description |

| Formula | [Ni(acac)₂]₃ |

| Arrangement | Three Ni(II) centers are approximately collinear. |

| Bridging | Adjacent Ni(II) ions are bridged by two μ₂ oxygen atoms. |

| Coordination Geometry | Each Ni(II) center has a tetragonally distorted octahedral geometry. |

| Stability | The trimeric structure allows all nickel centers to achieve octahedral coordination. |

In the presence of water, this compound forms a monomeric dihydrate complex, Ni(acac)₂(H₂O)₂. wikipedia.orghandwiki.org In this molecule, the central nickel(II) ion is also in an octahedral coordination environment. wikipedia.orghandwiki.org The coordination sphere is composed of two bidentate acetylacetonate ligands and two monodentate water molecules (aquo ligands). wikipedia.orghandwiki.org

This complex can exist as two geometric isomers: cis and trans. wikipedia.orghandwiki.orgstudymind.co.uk The trans isomer, where the two water ligands occupy opposite (axial) positions, is generally the more stable and commonly isolated form. handwiki.orgresearchgate.net The cis isomer, with the water ligands in adjacent positions, has also been identified, particularly when crystallized from solvents like pyridine (B92270) N-oxide. handwiki.orgresearchgate.net X-ray crystallography of the trans isomer reveals that the axial Ni-O bonds (to the water ligands) are significantly longer than the equatorial Ni-O bonds (to the acetylacetonate ligands), reflecting the tetragonal distortion of the octahedron. wikipedia.orghandwiki.org

| Isomer | Ligand Arrangement | Typical Ni-O Bond Lengths (Å) |

| trans-Ni(acac)₂(H₂O)₂ | Aquo ligands are opposite each other (axial positions). | Axial (Ni-OH₂): ~2.100 wikipedia.orghandwiki.orgEquatorial (Ni-Oacac): ~1.996 - 2.009 wikipedia.orghandwiki.org |

| cis-Ni(acac)₂(H₂O)₂ | Aquo ligands are adjacent to each other. | Stabilized by intramolecular hydrogen bonds in certain solvents like DMF. researchgate.net |

Complexation with Various Ligand Systems

The acetylacetonate ligands in Ni(acac)₂ can be supplemented or replaced by other ligand systems, leading to a diverse range of complexes with varied coordination geometries and properties.

The acetylacetonate anion itself is a classic example of a β-diketonate ligand that forms a stable six-membered chelate ring with the nickel(II) ion. guidechem.com The ligand coordinates in a bidentate fashion through its two oxygen atoms after deprotonation of the parent β-diketone, acetylacetone (B45752). wikipedia.org The resulting complex, Ni(acac)₂, can act as a precursor or catalyst in reactions involving other β-diketones. researchgate.net For instance, it catalyzes the addition of the intercarbonylic carbon atom of β-diketones to the cyano group of benzoyl cyanide. researchgate.net

Nickel(II) readily forms complexes with sulfur- and nitrogen-containing ligands like thiosemicarbazones and dithiocarbazates. The complexation of Ni(II) with acetylacetonate bis(thiosemicarbazone) can lead to the formation of distinct isomers based on the chelate ring arrangement. americanelements.comnih.gov Research has shown the existence of a symmetric complex with a 5,6,5-membered chelate ring system and an asymmetric isomer with a 4,7,5-membered chelate ring arrangement. americanelements.comnih.govresearchgate.net These isomers exhibit different chemical properties and reactivity. americanelements.comnih.gov

Dithiocarbazate ligands, which are dianionic and coordinate through an ONS donor system, form square planar complexes with Ni(II). nih.govmdpi.com In these complexes, the coordination sphere of the nickel atom is completed by the tridentate dithiocarbazate ligand and often a neutral monodentate co-ligand such as pyridine or triphenylphosphine. nih.govmdpi.com

| Ligand Type | Donor Atoms | Resulting Ni(II) Geometry | Chelate Ring Features |

| Acetylacetonate bis(thiosemicarbazone) | N₂S₂ | Distorted Square-Planar | Can form symmetric (5,6,5-membered) or asymmetric (4,7,5-membered) ring systems. americanelements.comnih.govresearchgate.net |

| Dithiocarbazate | ONS | Square-Planar | Acts as a tridentate ligand, often with a fourth site occupied by a co-ligand. nih.govmdpi.com |

Schiff base ligands, formed from the condensation of an amine and a carbonyl compound, are versatile chelating agents for nickel(II). fzu.czchemrestech.com A notable example is the Schiff base derived from the [2+1] template condensation of acetylacetone and ethylenediamine (B42938), known as H₂bae [bis(acetylacetone)ethylenediamine]. tandfonline.comresearchgate.net This ligand is tetradentate and dianionic, coordinating through two nitrogen and two oxygen atoms (N₂O₂ donor set). tandfonline.com The resulting [Ni(bae)] complex has a square-planar geometry. tandfonline.comresearchgate.net The formation of stable five- or six-membered chelate rings is a key feature of these complexes. chemrestech.com Depending on the specific Schiff base and reaction conditions, nickel(II) can form complexes with either square-planar or octahedral geometries. fzu.cz

Coordination with Nitrogen- and Oxygen-Donor Ligands (e.g., TMEDA, Pyridine-N-oxide)

The nickel(II) center in this compound, Ni(acac)₂, acts as a Lewis acid and readily forms adducts upon reaction with neutral donor ligands. This coordination frequently induces a change in the geometry of the complex. For instance, the trimeric [Ni(acac)₂]₃ can be cleaved by Lewis bases to form monomeric adducts. handwiki.org

A notable example is the reaction with the bidentate nitrogen-donor ligand N,N,N',N'-tetramethylethylenediamine (TMEDA). This reaction yields a six-coordinate, monomeric complex with the formula [Ni(acac)₂(TMEDA)]. wikipedia.orgnih.gov In this adduct, the two acetylacetonate ligands adopt a cis-configuration, with the TMEDA ligand coordinating to the remaining two sites of the distorted octahedral nickel center. nih.gov

Similarly, monodentate oxygen-donor ligands like pyridine-N-oxide form adducts with Ni(acac)₂. The resulting complexes, such as trans-[Ni(acac)₂(pyridine-N-oxide)₂], also feature a six-coordinate, octahedral nickel ion. wikipedia.org In these trans isomers, the axial Ni-O bonds are longer than the equatorial Ni-O bonds. handwiki.orgwikipedia.org The formation of these adducts highlights the ability of the nickel center to expand its coordination sphere.

Spectroscopic Characterization Techniques in Structural Analysis

Infrared (IR) Spectroscopy for Ligand and Complex Confirmation

Infrared (IR) spectroscopy is a fundamental technique for verifying the coordination of the acetylacetonate ligand to the nickel(II) ion. The positions of the C=O and C=C stretching vibrations in the IR spectrum are particularly diagnostic. Upon chelation to a metal ion, these vibrational frequencies shift compared to the free ligand.

In this compound, strong absorption bands corresponding to the coupled C=O and C=C stretching vibrations are typically observed in the 1500–1600 cm⁻¹ region. arkat-usa.orgresearchgate.net The presence of bands in the lower frequency region, around 400–500 cm⁻¹, can be assigned to Ni-O stretching vibrations, providing direct evidence of the metal-ligand bond.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Significance |

| ν(C=O) / ν(C=C) | 1500 - 1600 | Confirms coordinated acetylacetonate ligand |

| ν(Ni-O) | 400 - 500 | Indicates Ni-O bond formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Due to the paramagnetic nature of the high-spin d⁸ Ni(II) center, its acetylacetonate complexes exhibit characteristic Nuclear Magnetic Resonance (NMR) spectra. The unpaired electrons on the nickel ion cause large shifts and significant broadening of the NMR signals of the coordinated ligands.

The ¹H NMR spectrum of Ni(acac)₂ shows paramagnetically shifted resonances for the methyl (–CH₃) and methine (–CH) protons of the acetylacetonate ligand. azom.com These isotropic shifts, which are a combination of contact and pseudocontact shifts, provide information about the distribution of electron spin density within the complex. acs.org Solid-state ¹³C MAS NMR spectroscopy has also been employed to characterize Ni(acac)₂ and its adducts, where the isotropic shift and anisotropy parameters of the methyl and methine carbons are distinctive. acs.org

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD) for Crystalline Structures

X-ray diffraction techniques are indispensable for the definitive determination of the solid-state structures of this compound complexes. Single-crystal X-ray diffraction (SCXRD) has revealed that anhydrous Ni(acac)₂ exists as a trimer, [Ni(acac)₂]₃. handwiki.orgwikipedia.org In this structure, the three nickel atoms are nearly collinear, and adjacent nickel centers are bridged by two oxygen atoms from the acetylacetonate ligands, allowing each nickel atom to achieve a distorted octahedral coordination. handwiki.org

In contrast, the hydrated form, Ni(acac)₂·2H₂O, is monomeric, with the nickel atom octahedrally coordinated to two bidentate acetylacetonate ligands and two water molecules. handwiki.orgwikipedia.org Powder X-ray diffraction (XRD) is routinely used to confirm the crystalline nature and phase purity of bulk samples of Ni(acac)₂ and its composites. researchgate.netresearchgate.net

| Compound | Crystal System | Key Structural Feature | Ni(II) Coordination Geometry |

| [Ni(acac)₂]₃ | Monoclinic | Trimeric structure with bridging oxygen atoms handwiki.orgwikipedia.org | Distorted Octahedral |

| Ni(acac)₂·2H₂O | Not specified | Monomeric with two coordinated water molecules handwiki.orgwikipedia.org | Octahedral |

| [Ni(acac)₂(TMEDA)] | Monoclinic | Monomeric with cis-acetylacetonate ligands nih.gov | Distorted Octahedral |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and oxidation states of this compound. The XPS spectrum provides confirmation of the presence of nickel, carbon, and oxygen.

The Ni 2p region of the spectrum is particularly informative for determining the oxidation state of nickel. For Ni(acac)₂, the Ni 2p₃/₂ peak is typically observed at a binding energy of approximately 854.4 eV, with a corresponding Ni 2p₁/₂ peak around 872.3 eV. researchgate.net The presence of characteristic satellite peaks accompanying these main peaks is a signature of the paramagnetic Ni(II) state. researchgate.netaip.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful tool for studying paramagnetic species like high-spin Ni(II) complexes, which have two unpaired electrons. The ESR spectrum of solid Ni(acac)₂ typically displays a broad signal. This broadening arises from factors such as spin-spin interactions in the solid state.

The study of adducts, for example with pyridine-N-oxide, can provide more detailed information. The ESR spectra of such complexes are sensitive to the symmetry of the ligand field around the Ni(II) ion and can be used to probe the nature of the metal-ligand bonding. deepdyve.com

Theoretical and Computational Approaches to Coordination Structure

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the properties of transition metal complexes like this compound. It allows for the accurate prediction of molecular geometries and the detailed analysis of electronic structures.

Geometry Optimization

DFT calculations have been successfully employed to determine the optimized geometry of the monomeric Ni(acac)₂ unit. These theoretical models provide a structural framework that shows strong agreement with data obtained from experimental techniques. One study, utilizing DFT, performed a full geometry optimization of the complex, yielding bond lengths and angles that deviate by no more than 2% and 3%, respectively, from previously observed experimental and theoretical values. acs.org The high degree of symmetry in the complex was also confirmed, with discrepancies among equivalent bonds calculated to be less than 0.1%. acs.org

This close correspondence between computational predictions and experimental findings validates the use of DFT as a reliable tool for modeling the coordination environment of this compound. The key geometric parameters obtained from such a DFT calculation are summarized below.

| Bond Lengths | Bond Angles | ||

|---|---|---|---|

| Bond | Length (Å) | Angle | Size (°) |

| Ni–O | 1.85 | O–Ni–O | 95.9 |

| O–C2 | 1.28 | Ni–O–C2 | 125.6 |

| C2–C3 | 1.40 | O–C2–C3 | 125.0 |

| C2–C1 | 1.51 | O–C2–C1 | 114.5 |

| C3–H | 1.09 | C2–C3–C4 | 122.9 |

Electronic Properties

Beyond structural prediction, DFT is instrumental in evaluating the electronic properties of Ni(acac)₂. acs.org Calculations of the energies and composition of molecular orbitals are used to interpret experimental data, such as gas-phase photoelectron spectra. researchgate.net This analysis provides a detailed picture of the electronic structure, helping to understand the nature of the chemical bonds and the distribution of electron density within the molecule. researchgate.net

Frontier Orbital Analysis

Frontier orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. For this compound, DFT calculations have been used to identify and characterize these key orbitals. acs.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. In Ni(acac)₂, the HOMO is primarily composed of the dxz orbital of the central nickel atom, which accounts for nearly 70% of the wave function. acs.org This metallic character is supplemented by contributions from the pz orbitals of oxygen and carbon (C3) atoms, which collectively account for over 20%. acs.org

The LUMO is the lowest energy orbital capable of accepting electrons, thus defining the molecule's electrophilic or acidic nature. The characterization of the LUMO, along with the HOMO, defines the HOMO-LUMO gap, a critical parameter for assessing molecular stability and predicting electronic absorption spectra. The frontier molecular orbitals of Ni(acac)₂ have been visualized with an isovalue of 0.003 to illustrate their spatial distribution and symmetry. acs.org

Applications in Catalysis: Advanced Mechanistic and Performance Studies

Organic Transformations and Coupling Reactions

Transesterification Reactions

While metal acetylacetonates, such as those of zinc and iron, have been employed in transesterification catalysis, often in combination with inorganic salts, the specific role of Nickel(II) acetylacetonate (B107027) in this area is less prominently detailed in recent advanced studies. google.com Transesterification is a critical industrial process, and research often focuses on highly active and selective catalysts for the production of various esters. google.com The general mechanism for metal-catalyzed transesterification involves the coordination of the ester and alcohol to the metal center, facilitating nucleophilic attack and subsequent ester exchange.

C-N Coupling of Haloarenes

Nickel(II) acetylacetonate has emerged as an effective catalyst for the C-N coupling of haloarenes, providing a valuable method for the synthesis of N,N-dialkylaniline derivatives. In a notable advancement, a thermally driven, base-free protocol has been developed using Ni(acac)₂ to couple haloarenes with B₂(NMe₂)₄. This method exhibits broad functional group tolerance and is particularly useful for base-sensitive substrates and the late-stage modification of complex molecules.

Mechanistic investigations, supported by density functional theory (DFT) calculations, suggest that the reaction proceeds via a Ni(I)/Ni(III) redox cycle rather than the more traditional Ni(0)/Ni(II) pathway. In this process, the B₂(NMe₂)₄ reagent serves a dual role as both a single electron transfer donor to facilitate the catalytic cycle and as the source of the N,N-dialkylamino group. The reaction is initiated by the reduction of the Ni(II) precatalyst to a Ni(I) species, which then undergoes oxidative addition with the haloarene to form a Ni(III) intermediate. Reductive elimination from this intermediate yields the desired C-N coupled product and regenerates the active Ni(I) catalyst.

| Substrate (Bromoarene) | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | 4-(Dimethylamino)benzonitrile | 94 |

| Methyl 4-bromobenzoate | Methyl 4-(dimethylamino)benzoate | 91 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-N,N-dimethylaniline | 85 |

| 4-Bromobiphenyl | N,N-Dimethyl-[1,1'-biphenyl]-4-amine | 82 |

| 2-Bromonaphthalene | N,N-Dimethylnaphthalen-2-amine | 75 |

| 3-Bromopyridine | N,N-Dimethylpyridin-3-amine | 68 |

Hydrosilylation and Dehydrogenative Silylation of Alkenes/Vinylsilanes

This compound serves as a precatalyst for the silylation of alkenes and vinylsilanes, reactions that form crucial C-Si bonds. These transformations can proceed via two main pathways: hydrosilylation (HS), the addition of a Si-H bond across a C=C double bond, and dehydrogenative silylation (DS), which couples a C-H and Si-H bond with the liberation of H₂. mdpi.com

Studies using Ni(acac)₂ without an external reducing agent have shown that it selectively promotes dehydrogenative silylation (DS). This is in contrast to analogous cobalt(II) acetylacetonate systems, which can produce both HS and DS products. The silane (B1218182) reactant itself is believed to reduce the Ni(II) precatalyst in situ to generate the active catalytic species. The mechanism is considered distinct from the classical Chalk–Harrod mechanism often cited for platinum catalysts. It may involve the concerted action of both the silane and the alkene to reduce a small amount of the Ni(II) precursor, or potentially involve binuclear Ni(I) species. The selectivity towards DS over HS is a key feature of the nickel-catalyzed system, making it a valuable tool for the synthesis of vinylsilanes and other unsaturated organosilicon compounds. mdpi.com

| Catalyst | Conversion (%) | Selectivity (HS:DS:Other) |

|---|---|---|

| Ni(acac)₂ | Low | Primarily DS |

| Co(acac)₂ | High | Both HS and DS |

| Ni(tmhd)₂ | High | Selective for DS |

| Co(tmhd)₂ | High | Both HS and DS |

Data adapted from studies on model vinylsilane compounds. HS = Hydrosilylation, DS = Dehydrogenative Silylation.

Cross-Coupling Reactions and Alkene Functionalization

The unique properties of nickel, such as its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and accommodate radical intermediates, make Ni(acac)₂ a powerful precatalyst for a wide range of cross-coupling reactions and alkene functionalizations. These reactions are fundamental to modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Ni(acac)₂ is frequently used in Negishi couplings (organozinc reagents), Kumada couplings (Grignard reagents), and Suzuki couplings (organoboron reagents), often for challenging substrates like aryl chlorides or triflates. Unlike palladium catalysis, nickel-catalyzed reactions often proceed through radical pathways involving single-electron transfer (SET) mechanisms. This allows for unique reactivity, including the coupling of C(sp³)-hybridized centers and stereoconvergent reactions.

In alkene functionalization, nickel catalysis enables transformations that are difficult to achieve with other metals. This includes reductive cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reducing agent, and 1,2-difunctionalization reactions of alkenes. The mechanism often involves the generation of a low-valent nickel species that can activate both an alkene and an electrophile, leading to the formation of new C-C bonds with high chemo- and regioselectivity.

Cyclization Reactions (e.g., Alkyne-nitrile, Diene)

This compound is a versatile precatalyst for various intramolecular and intermolecular cyclization reactions, enabling the efficient construction of complex cyclic structures.

Diene Cyclization: In the presence of a reducing agent like diisobutylaluminium hydride (DIBAL-H), Ni(acac)₂ catalyzes the intramolecular cyclization of 1,3-dienes with tethered aldehydes or ketones. This method can be used to synthesize five- to seven-membered rings in a regio- and stereoselective manner. Mechanistic studies suggest two possible pathways: one involving a nickel hydride complex that proceeds through a π-allylnickel intermediate, and another where a zero-valent nickel complex is the active species, proceeding via nickelacycle intermediates.

Alkyne-Nitrile Cyclization: A notable application is the nickel-catalyzed regioselective addition/cyclization of o-(cyano)phenyl propargyl ethers with arylboronic acids. This reaction, using Ni(acac)₂ as the catalyst, provides an efficient route to highly functionalized 1-naphthylamines. The key steps involve a regioselective anti-addition of the arylboronic acid to the alkyne, followed by the nucleophilic addition of the resulting alkenylnickel species to the tethered nitrile group. Mechanistic evidence points towards the involvement of a Ni(I) species in the catalytic cycle.

CO₂ Cycloaddition for Cyclic Carbonate Synthesis

Utilizing carbon dioxide as a C1 building block is a key goal in sustainable chemistry. This compound has been investigated as a catalyst for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates. These products have applications as polar aprotic solvents and electrolytes in lithium-ion batteries.

The catalytic system often involves Ni(acac)₂, sometimes supported on materials like Siral 80, in conjunction with a co-catalyst or additive. The generally accepted mechanism involves the Lewis acidic Ni(II) center coordinating to and activating the oxygen atom of the epoxide ring. This activation facilitates a nucleophilic attack from a suitable nucleophile (often a halide from an additive) to open the ring. The resulting halo-alkoxide intermediate then reacts with CO₂, followed by an intramolecular cyclization to release the cyclic carbonate and regenerate the catalyst. In some systems, electrocatalysis is used to generate a more reactive CO₂⁻ radical anion, which can then attack the epoxide. sigmaaldrich.com

Catalytic Mechanisms and Reaction Pathways

The diverse catalytic activity of this compound stems from its ability to act as a robust precatalyst, initiating several distinct mechanistic pathways upon activation. A unifying theme is the in situ reduction of the stable Ni(II) complex to generate highly reactive low-valent nickel species, typically Ni(0) or Ni(I). This reduction is accomplished by various reagents, including organoaluminum compounds, silanes, or zinc metal.

Once generated, these low-valent nickel species engage in several fundamental catalytic cycles:

Ni(0)/Ni(II) Cycle: This is a common pathway in cross-coupling and cyclization reactions. It typically involves (a) oxidative addition of an organic halide or pseudohalide to a Ni(0) complex to form a Ni(II) intermediate, (b) transmetalation (in cross-couplings) or migratory insertion (in alkene/alkyne functionalizations), and (c) reductive elimination to form the final product and regenerate the Ni(0) catalyst.

Ni(I)/Ni(III) Cycle: Increasingly recognized in nickel catalysis, this pathway is often invoked in C-N and C-O coupling reactions and processes involving radical intermediates. The cycle is typically initiated by a single-electron transfer (SET) event. For instance, a Ni(I) species can undergo oxidative addition with a haloarene to form a paramagnetic Ni(III) complex, which then undergoes reductive elimination to furnish the product and a Ni(I) species. This pathway is particularly effective at facilitating couplings that are challenging for traditional Ni(0)/Ni(II) or Pd(0)/Pd(II) systems.

Radical Pathways: A key distinction from palladium is nickel's propensity to engage in radical chemistry. Low-valent nickel complexes can act as single-electron reductants, activating organic halides to form radical intermediates. These radicals can then participate in the catalytic cycle, enabling unique bond formations and selectivities.

Formation of Key Intermediates: Across these cycles, several crucial intermediates dictate the reaction outcome. Nickelacycles are common in the cyclization and coupling of unsaturated substrates like dienes and alkynes. π-Allylnickel complexes are key intermediates in reactions involving allylic substrates or the cyclization of dienes. Nickel hydride species are often involved in isomerization, hydrogenation, and some cyclization and hydrosilylation pathways.

Materials Science Applications As Precursor for Advanced Materials

Synthesis of Nickel-Based Nanomaterials

Nickel(II) acetylacetonate (B107027) is a key starting material for the fabrication of various nickel-based nanostructures. sigmaaldrich.com Its decomposition under controlled conditions allows for the formation of high-purity nanoparticles with tailored properties.

Nickel(II) acetylacetonate is frequently used as a precursor to synthesize both nickel oxide (NiO) and metallic nickel (Ni) nanoparticles. sigmaaldrich.commdpi.com The final product is determined by the specific synthesis conditions, particularly the atmosphere. The thermal decomposition of this compound in an air atmosphere typically yields NiO nanoparticles. tandfonline.com In contrast, when the decomposition is carried out in the presence of a reducing agent or in an inert atmosphere, it can lead to the formation of a composite material containing both Ni and NiO, or pure Ni nanoparticles. tandfonline.comscirp.org These synthesized nanomaterials are subjects of research for a variety of applications, including catalysis, magnetic materials, and gas sensors. sigmaaldrich.comijcrt.org

A significant advantage of using this compound is the ability to control the size and morphology of the resulting nanoparticles by manipulating reaction parameters. researchgate.netelsevierpure.com Factors such as reaction temperature, time, precursor concentration, and the choice of solvent or capping agents play a critical role in determining the final characteristics of the nanomaterials. iaea.orgnih.gov For instance, in solvothermal synthesis, varying the temperature and reaction duration can produce NiO nanoparticles with average sizes in the range of 5.5 to 6.5 nm. researchgate.netiaea.org Similarly, in chemical reduction methods, the size of Ni nanoparticles can be tuned from 3 to 11 nm by adjusting the ratio of capping agents like hexadecylamine (B48584) (HDA) and trioctylphosphine (B1581425) oxide (TOPO). elsevierpure.comresearchgate.net This level of control is essential for tailoring the material's properties for specific technological applications.

Table 1: Influence of Synthesis Parameters on Nanoparticle Characteristics Using this compound Precursor

| Synthesis Method | Parameter Varied | Effect on Nanoparticles | Resulting Size/Morphology |

|---|---|---|---|

| Solvothermal | Temperature & Time | Controls particle size and can lead to the formation of metallic Ni at higher temperatures/longer durations. researchgate.netiaea.org | 5.5–6.5 nm NiO nanoparticles. researchgate.netiaea.org |

| Solvothermal | Capping Agent (e.g., oleic acid) | Prevents aggregation of the smallest nanoparticles. nih.gov | NiO nanoparticles of 3-8 nm. nih.gov |

| Chemical Reduction | Ratio of Capping Agents (HDA/TOPO) | Tunes the particle size. elsevierpure.com | 3 to 11 nm Ni nanoparticles. elsevierpure.com |

| Thermal Decomposition | Reaction Temperature | Influences the crystalline phase of the nanoparticles. researchgate.net | Fcc nickel nanoparticles. researchgate.net |

Several chemical synthesis routes utilize this compound to produce nickel-based nanoparticles.

Solvothermal Synthesis: This method involves the decomposition of the precursor in a solvent at elevated temperatures and pressures. iaea.orgnih.gov For example, crystalline NiO nanoparticles have been successfully synthesized via a solvothermal reaction using this compound as the precursor and 2-butanone (B6335102) as the solvent. researchgate.netiaea.org This technique offers good control over the crystallinity and size of the nanoparticles under relatively mild temperature conditions. researchgate.net

Thermal Decomposition: This approach involves heating the this compound precursor to a specific temperature, causing it to decompose and form nanoparticles. tandfonline.com The thermal decomposition in air at 500°C can produce a Ni/NiO composite material. tandfonline.com The process can also be performed in the presence of capping agents like oleylamine (B85491) to control particle growth and prevent agglomeration. researchgate.net

Chemical Reduction: In this method, a reducing agent is used to reduce the nickel(II) ions from the precursor to metallic nickel (Ni⁰). mdpi.comresearchgate.net A facile reduction approach uses sodium borohydride (B1222165) or superhydride as the reducing agent in the presence of capping agents to produce monodisperse nickel nanoparticles. elsevierpure.comresearchgate.net The choice of reducing agent and other reaction conditions can be adjusted to control the size of the resulting nanoparticles. researchgate.net

Table 2: Comparison of Synthesis Methods for Nickel-Based Nanoparticles

| Method | Description | Typical Products | Key Advantages |

|---|---|---|---|

| Solvothermal | Decomposition of precursor in a solvent under high temperature and pressure. iaea.orgnih.gov | Crystalline NiO, Ni nanoparticles. iaea.orgnih.gov | Good control over crystallinity and particle size under mild conditions. researchgate.net |

| Thermal Decomposition | Heating the precursor to induce decomposition. tandfonline.com | Ni/NiO composites, Ni nanoparticles. tandfonline.comasianpubs.org | Simple procedure; can be performed in various atmospheres. tandfonline.comresearchgate.net |

| Chemical Reduction | Using a reducing agent to convert Ni(II) to Ni(0). elsevierpure.comresearchgate.net | Metallic Ni nanoparticles. elsevierpure.comresearchgate.net | Allows for facile, tunable synthesis of monodisperse metal nanoparticles. elsevierpure.com |

Thin Film Deposition Techniques

This compound is an effective precursor for depositing thin films of nickel and nickel oxide, which are integral components in electronic and magnetic devices. sigmaaldrich.commocvd-precursor-encyclopedia.de Its volatility and thermal stability are key attributes for its use in vapor deposition techniques. sigmaaldrich.commocvd-precursor-encyclopedia.de

Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are widely used techniques for producing high-purity, uniform thin films. sigmaaldrich.com this compound is a suitable precursor for these methods. mocvd-precursor-encyclopedia.descispace.com In MOCVD, the volatile organometallic precursor is transported in the gas phase into a reaction chamber where it decomposes on a heated substrate, forming a thin film. researchgate.net Ni/NiO nanoparticles and thin films have been synthesized by MOCVD using this compound in a tube flow reactor at temperatures up to 500°C. scirp.orgscispace.com The properties of the deposited films can be influenced by process parameters such as reactor temperature, precursor concentration, and the presence of reactive gases like hydrogen. scirp.orgresearchgate.net

Pulsed Spray Evaporation CVD (PSE-CVD) is a technique that involves the delivery of the precursor as a fine spray of a dissolved solution into an evaporation chamber. researchgate.netresearchgate.net This method is particularly useful for precursors with low volatility or thermal instability. This compound dissolved in alcohol has been tested as a precursor for depositing metallic nickel films using PSE-CVD at temperatures of 220°C and above. mocvd-precursor-encyclopedia.de The alcohol acts as both a solvent and a reducing agent, enabling the growth of metallic films in a hydrogen-free atmosphere. researchgate.net This technique allows for the deposition of smooth, thin metallic films on various substrates. researchgate.net

Atomic Layer Deposition (ALD) and Sol-Gel Techniques

This compound is a versatile precursor for both Atomic Layer Deposition (ALD) and sol-gel processes, enabling the fabrication of nickel-containing thin films and nanostructures. In ALD, it is used for the deposition of high-purity, uniform coatings essential for electronic and magnetic devices edi-info.ir. The thermal stability and volatility of this compound make it suitable for vapor deposition techniques like ALD edi-info.ir. For instance, highly crystalline epitaxial thin films of nickel oxide (NiO) have been successfully grown using plasma-enhanced ALD (PEALD) with this compound as the nickel precursor and high-energy oxygen plasma as the oxygen source researchgate.net. The self-terminating surface reactions inherent to the ALD process, involving sequential pulses of the precursor and a reactant gas, result in homogeneous and uniform films researchgate.net.

In sol-gel synthesis, this compound is employed to create NiO nanostructures and thin films. This method is widely applied in the fabrication of materials for catalysis, energy storage (such as in supercapacitors and batteries), and gas sensors edi-info.ir. The precursor's excellent solubility in organic solvents facilitates its use in solution-based sol-gel processes edi-info.ir. For example, new complexes derived from the reaction of this compound with N,N-dimethylaminoethanol have been shown to be effective precursors for depositing electrochromic NiO thin films via sol-gel techniques researchgate.netgoogle.com. These films exhibit reversible color changes, making them suitable for smart window applications.

Deposition of Nickel, Nickel Oxide, and Nickel-Containing Films

The application of this compound as a precursor extends to the deposition of a range of nickel-based films, including pure nickel (Ni), nickel oxide (NiO), and other nickel-containing compounds. In chemical vapor deposition (CVD) and ALD, it is a key component for creating these films with high purity and uniformity edi-info.ir.

Plasma-enhanced atomic layer deposition (PEALD) utilizing this compound has been demonstrated to produce single-phase epitaxial NiO films on substrates like c-plane sapphire at relatively low temperatures of 250 °C without the need for post-annealing researchgate.net. This highlights the precursor's utility in fabricating high-quality crystalline oxide films. Furthermore, both thermal ALD (TALD) and plasma ALD (PALD) have been used to produce thin NiOx films from this compound with various oxidizing agents, including deionized water, ozone, and molecular oxygen mdpi.comacs.org. The choice of oxidizing agent significantly influences the physical and chemical properties of the resulting films mdpi.comacs.org.

Beyond oxides, this compound can be used to deposit metallic nickel and nickel carbide thin films. Atomic layer deposition of nickel and nickel carbide has been reported using nickel acetylacetonate and a primary alcohol as the reducing agent. The use of propanol or ethanol leads to the formation of technologically relevant Ni3C thin films, while methanol (B129727) yields metallic nickel films with low carbon content dntb.gov.ua. These metallic films are electrically conductive and exhibit soft ferromagnetic behavior dntb.gov.ua.

The versatility of this compound is further demonstrated in the fabrication of Li-doped NiO thin films by ultrasonic spray pyrolysis, where it is used as the nickel precursor alongside a lithium source researchgate.net. This technique allows for the tuning of the structural, morphological, optical, and electrical properties of the films for applications in light-emitting diodes researchgate.net.

Influence of Precursor Decomposition Methods (Thermal Decomposition, Reduction by Hydrogen)

The method of decomposition of the this compound precursor plays a crucial role in determining the properties of the resulting material. Two primary methods are thermal decomposition and reduction by a reducing agent, such as hydrogen.

In a study on the synthesis of Ni/NiO nanoparticles via metal organic chemical vapor deposition (MOCVD), both thermal decomposition and reduction by hydrogen were examined madsg.com. The presence of hydrogen in the reaction mixture was found to significantly influence both the production of nanoparticles and their characteristics madsg.com. The study highlighted that the decomposition pathway has a direct impact on the final product.

Research on supported nickel catalysts prepared from nickel acetylacetonate has shown that subsequent thermal treatments in oxidizing atmospheres lead to the oxidative decomposition of the acetylacetonate ligands researchgate.net. The resulting coordinatively unsaturated Ni(II) centers can then be reduced to Ni(0) by flowing hydrogen at low temperatures (around 300°C), yielding nanosized nickel particles researchgate.net. This indicates that a two-step process of thermal decomposition followed by hydrogen reduction can be used to produce well-dispersed supported nickel catalysts researchgate.net.

A comparison between thermally initiated and electron-induced decomposition of this compound thin films revealed that thermally initiated decomposition yielded higher metal-to-metal oxide ratios in the deposit dntb.gov.ua. This suggests that for applications requiring pure metallic nickel, thermal decomposition may be the more favorable route.

Control of Film Composition and Morphology (e.g., Carbon Impurities, Oxidation)

Controlling the composition and morphology of films grown from this compound is critical for their performance in various applications. Key factors to manage include the level of carbon impurities and the oxidation state of the nickel.

In the atomic layer deposition of nickel and nickel carbide films, the choice of reducing agent was found to be a key parameter for controlling carbon content. When using primary alcohols as reducing agents with nickel acetylacetonate, methanol resulted in metallic nickel films with less than 5 atom % carbon, whereas propanol and ethanol led to the formation of nickel carbide (Ni3C) thin films dntb.gov.ua. This demonstrates a clear strategy for tuning the film composition between metallic nickel and nickel carbide.

The choice of oxidizing agent in the ALD of NiO films also significantly impacts the film properties. A comparative study of deionized water, ozone, and molecular oxygen in both thermal and plasma-enhanced ALD showed that the physical and chemical properties of the NiOx films were considerably influenced by the oxidizing agent mdpi.comacs.org. For instance, films grown using water as the oxidant in thermal ALD exhibited a low growth per cycle and a high concentration of defects mdpi.comacs.org.

Furthermore, the deposition temperature and the nature of the substrate can be used to control the morphology of the deposited films. In the MOCVD of NiO films, different precursors and processing parameters allowed for morphological control of the deposited films cd-bioparticles.net. The resulting film roughness and transparency were found to be dependent on the specific nickel precursor used cd-bioparticles.net.

Metal-Organic Frameworks (MOFs) Synthesis

This compound has also emerged as a valuable precursor in the synthesis of nickel-based Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in catalysis, gas storage, and separation.

Nickel-Based MOFs (e.g., Ni@MOF-5, Ni-ImzAdn)

One notable example of the use of this compound in MOF synthesis is the preparation of nickel nanoparticles supported on MOF-5, denoted as Ni@MOF-5 edi-info.irresearchgate.netmadsg.com. In this approach, nickel nanoparticles ranging from 2 to 6 nm in size were successfully deposited on the MOF-5 framework edi-info.irresearchgate.netmadsg.com. MOF-5, with the formula Zn4O(BDC)3 (where BDC is 1,4-benzenedicarboxylate), is a well-known MOF with a high surface area and thermal stability up to 400 °C madsg.com. The resulting Ni@MOF-5 composite material exhibited excellent catalytic activity for the hydrogenation of the C=C bond in crotonaldehyde under mild reaction conditions edi-info.irresearchgate.netmadsg.com.

While the provided search results focus on Ni@MOF-5, the principles of using this compound as a precursor can be extended to the synthesis of other nickel-containing MOFs. The choice of organic linkers and reaction conditions would dictate the final structure and properties of the resulting MOF.

Strategies for Incorporating Nickel (e.g., Wet Impregnation)

A facile wet impregnation strategy has been successfully employed to incorporate nickel into the MOF-5 structure using this compound as the precursor edi-info.irresearchgate.netmadsg.com. This method involves dissolving this compound in a suitable solvent, in this case, absolute ethanol, to form a solution. Guest-free MOF-5 is then added to this solution and stirred for an extended period to allow for the impregnation of the nickel complex into the MOF pores and onto its surface madsg.com. The resulting solid, Ni(acac)2@MOF-5, is then filtered and dried madsg.com. Subsequent reduction of the nickel precursor leads to the formation of nickel nanoparticles within the MOF support.

This wet impregnation technique offers a straightforward method for preparing supported metal catalysts on MOFs, combining the catalytic properties of the metal nanoparticles with the high surface area and porous nature of the MOF support.

Control of MOF Morphology for Enhanced Performance

The performance of Nickel-based Metal-Organic Frameworks (Ni-MOFs) in various applications is intrinsically linked to their morphology. researchgate.net Control over the size, shape, and dimensionality of Ni-MOF crystals can significantly enhance their catalytic activity, stability, and efficiency by influencing factors like the number of exposed active sites, charge transfer resistance, and mass transfer processes. acs.orgresearchgate.net A facile solvothermal method is commonly employed for the synthesis of Ni-MOFs, where parameters such as reaction temperature play a crucial role in dictating the final morphology. acs.orgmdpi.com

Research has systematically investigated the structure-activity relationship of Ni-MOFs with distinct morphologies, such as nanowires, neurons, and urchin-like structures. acs.orgnih.gov It has been demonstrated that by adjusting the solvothermal reaction temperature, different morphologies can be achieved. For instance, in the synthesis of a specific Ni-MOF, an urchin-like morphology with a diameter of approximately 200 nm was obtained at 60°C. acs.org Increasing the temperature to 80°C resulted in a neuron-like morphology, and a further increase to 100°C led to the formation of ultrathin nanowires. acs.org

Among these morphologies, the one-dimensional (1D) nanowire structure has shown the highest electrocatalytic activity, particularly in the urea oxidation reaction (UOR). acs.orgresearchgate.net The superior performance of the Ni-MOF nanowires, which are typically around 10 nm in diameter and several micrometers in length, is attributed to several key factors:

More Exposed Active Sites: The unique 1D structure exposes a greater number of nickel active sites, which are crucial for the catalytic reaction. acs.orgresearchgate.net

Lower Charge Transfer Resistance: The nanowire morphology facilitates faster and more direct electron transfer, reducing resistance. acs.org

Higher Specific Surface Area: Ni-MOF nanowires have been shown to possess a higher specific surface area (e.g., 295 m² g⁻¹) compared to their urchin-like (246 m² g⁻¹) and neuron-like (257 m² g⁻¹) counterparts, which contributes to enhanced activity. acs.org

The enhanced electrocatalytic performance of Ni-MOF nanowires in urea oxidation is evidenced by a lower overpotential required to achieve a specific current density. For example, Ni-MOF nanowires required a potential of approximately 0.80 V (vs Ag/AgCl) to reach a current density of 160 mA cm⁻². acs.org They also exhibit superior stability, maintaining a significant portion of their current density after continuous operation. acs.orgnih.gov These findings underscore the importance of morphology control in designing highly efficient MOF-based catalysts for practical applications. acs.org

Table 1: Effect of Synthesis Temperature on Ni-MOF Morphology and Electrocatalytic Performance in Urea Oxidation

| Synthesis Temperature (°C) | Resulting Morphology | Specific Surface Area (m²/g) | Charge Transfer Resistance (Rct) (ohm cm²) | Tafel Slope (mV dec⁻¹) |

|---|---|---|---|---|

| 60 | Urchin-like | 246 | - | - |

| 80 | Neuron-like | 257 | - | - |

| 100 | Nanowire | 295 | 1.147 | 90 |

Data sourced from related studies on Ni-MOF synthesis and characterization. acs.org

Applications of Ni-MOFs in Catalysis and Other Fields

Nickel-based Metal-Organic Frameworks (Ni-MOFs) are versatile materials with a wide array of applications stemming from their high porosity, tunable structures, and the inherent catalytic and redox properties of nickel. researchwithrutgers.comnottingham.ac.uk They serve as promising materials in heterogeneous catalysis, energy storage, and environmental remediation. researchwithrutgers.comresearchgate.net

Heterogeneous Catalysis: Ni-MOFs have demonstrated significant potential as heterogeneous catalysts. The well-defined and isolated active nickel sites within the MOF structure can lead to high selectivity and activity. researchgate.netyoutube.com An example is the use of Ni-MOF-74 in the S-functionalization of acetylene, where it catalyzed the addition of disulfide to gaseous acetylene with excellent selectivity and could be easily separated and recycled without leaching nickel species. researchgate.net Furthermore, MOFs can serve as excellent supports for metal nanoparticles, enhancing catalytic performance. For instance, Ni-MOFs have been used as precursors to create Ni nanoparticles embedded within the framework, which then act as effective catalysts.

Energy Storage: In the field of energy storage, Ni-MOFs are extensively studied as electrode materials for supercapacitors due to their high theoretical specific capacitance and numerous redox-active sites. researchwithrutgers.comnottingham.ac.uk The porous nature of Ni-MOFs allows for efficient ion diffusion from the electrolyte to the electrode surface, which is crucial for high-performance energy storage. researchwithrutgers.com Different morphologies, such as the cross-linked network structure obtained at a synthesis temperature of 80°C, have been shown to provide a larger specific surface area, leading to better supercapacitor performance. mdpi.com Bimetallic Ni-based MOFs, such as Ni@Cu-MOF, have exhibited even higher specific capacitance compared to their monometallic counterparts, which is attributed to synergistic effects between the different metal ions. mdpi.com Pillared Ni-based MOFs have also shown excellent specific capacitance and outstanding cycling stability, retaining over 98% of their capacitance after 16,000 cycles. researchgate.net

Table 2: Electrochemical Performance of Various Ni-MOF Architectures in Supercapacitors

| MOF Material | Morphology/Type | Specific Capacitance/Capacity | Current Density | Cycling Stability |

|---|---|---|---|---|

| Ni-MOF-80 | Cross-linked Network | 30.89 mA h g⁻¹ | 1 A g⁻¹ | - |

| Ni@Cu-MOF | Bimetallic | 526 F g⁻¹ | 1 A g⁻¹ | 80% retention over 1200 cycles |

| Ni-DMOF-ADC | Pillared | 552 F g⁻¹ | 1 A g⁻¹ | >98% retention after 16,000 cycles |

This table compiles data from various studies on Ni-MOF based supercapacitors. mdpi.commdpi.comresearchgate.net

Carbon Dioxide Capture and Conversion: Ni-MOFs are also promising candidates for CO₂ capture and conversion, a critical area for addressing climate change. journal-iasssf.commdpi.com The open metal sites and tunable pore environment in Ni-MOFs allow for strong interactions with CO₂ molecules, leading to high adsorption capacities. journal-iasssf.comresearchgate.net For example, MOF-74(Ni) has demonstrated an outstanding CO₂ adsorption capacity of 8.29 mmol/g at 273 K and 1.0 bar. researchgate.net Furthermore, functionalizing Ni-MOFs, for instance with ethylenediamine (B42938) (EDA), can significantly enhance their CO₂ adsorption capacity, with EDA/Ni-DOBDC reaching 9.95 mmol g⁻¹. journal-iasssf.com Beyond capture, Ni-MOFs can also act as catalysts for the chemical conversion of CO₂ into valuable products, contributing to a circular carbon economy. mdpi.commdpi.commdpi.com

Fabrication of Carbon Nanostructures (Carbon Nanofibers/Nanotubes)

This compound serves as a valuable precursor for nickel catalysts used in the fabrication of carbon nanostructures, such as carbon nanofibers (CNFs) and carbon nanotubes (CNTs), primarily through Chemical Vapor Deposition (CVD). rutgers.eduu-tokyo.ac.jp In the CVD process, a carbon-containing gas (e.g., ethylene (B1197577), acetylene) is decomposed at high temperatures over metal catalyst nanoparticles, leading to the growth of carbon filaments. rutgers.eduuu.nl The properties of the nickel catalyst, such as particle size and composition, play a crucial role in determining the morphology, diameter, and quality of the resulting carbon nanostructures. uu.nlresearchgate.net

The catalytic synthesis of CNFs and CNTs involves several steps:

Decomposition: The hydrocarbon gas decomposes on the surface of the nickel catalyst particle. uu.nl

Carbon Diffusion: Carbon atoms dissolve in and diffuse through the bulk of the nickel particle or over its surface. rutgers.eduuu.nl

Precipitation: The carbon precipitates from the particle to form the graphitic layers of the nanotube or nanofiber. uu.nl

The growth mechanism can proceed in two primary modes: "tip-growth," where the catalyst particle is lifted off the substrate at the tip of the growing nanotube, and "base-growth," where the particle remains anchored to the substrate. researchgate.netresearchgate.net The growth mode can be influenced by the size of the catalyst particles, with a switch from tip-growth for larger particles to base-growth for smaller ones being observed. researchgate.net

The reaction temperature is a critical parameter in the CVD synthesis of carbon nanostructures. Different temperature ranges can lead to different nucleation and growth mechanisms. escholarship.org For instance, at lower temperatures, nickel nanoparticles formed from the fragmentation of a nickel substrate can act as nucleation sites. At higher temperatures, nucleation may occur preferentially at grain boundaries and defect sites on the substrate. escholarship.org The use of a template, such as an alumina membrane, in conjunction with a Ni catalyst allows for the synthesis of highly ordered ensembles of carbon nanotubes and nanofibers with uniform dimensions at relatively low temperatures (e.g., 545 °C). utexas.edu

Furthermore, the addition of other metals to the nickel catalyst can enhance its performance. For example, the addition of copper to a self-dispersing nickel catalyst has been shown to increase its performance in CNF production from ethylene, leading to higher yields and specific surface areas. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Nickel-based Metal-Organic Frameworks (Ni-MOFs) |

| 2,5-dihydroxyterephthalic acid (DOBDC) |

| Ethylenediamine (EDA) |

| Ni-DOBDC |

| EDA/Ni-DOBDC |

| Urea |

| Acetylene |

| Disulfide |

| Ni-MOF-74 |

| Copper |

| Ni@Cu-MOF |

| Ni-DMOF-ADC |

| Carbon Dioxide |

| Carbon Nanofibers (CNFs) |

| Carbon Nanotubes (CNTs) |

| Ethylene |

Advanced Research Methodologies and Techniques

In Situ and Operando Spectroscopy in Catalytic Studies

In situ and operando spectroscopy are powerful approaches for studying catalysts under actual process conditions, providing a dynamic picture of their structural and electronic states. matthey.comunito.it These methods are crucial for understanding how catalysts derived from Nickel(II) acetylacetonate (B107027) function, moving beyond static characterization to reveal reaction mechanisms and the nature of active sites in real-time. matthey.comacs.org

In the context of Ziegler-type catalytic systems for ethylene (B1197577) oligomerization, where Nickel(II) acetylacetonate is a key precursor, techniques like Electron Spin Resonance (ESR) and Transmission Electron Microscopy (TEM) have been employed to monitor the system's evolution. mdpi.com Studies have tracked the formation of catalytically active sites, which are deposited on nickel-containing nanoparticles generated from the interaction of the initial components. mdpi.com For instance, combined ESR and TEM studies of systems involving Ni(acac)₂ and organoaluminum co-catalysts revealed the formation of Ni(I) complexes immediately after mixing the components. mdpi.com As the reaction proceeds to its maximum rate and then declines, these techniques can observe the formation and subsequent agglomeration of nickel-containing nanoparticles, providing critical data on the catalyst's life cycle. mdpi.com

| Technique | Observation Stage | Finding | Reference |

| ESR Spectroscopy | Immediately after mixing Ni(acac)₂ and co-catalyst | Formation of Ni(I) complexes is recorded. | mdpi.com |

| TEM | After decrease in ethylene conversion rate | Presence of nickel-containing nanosized particles scattered in an organic matrix. | mdpi.com |

| TEM | After decrease in ethylene conversion rate | Noticeable agglomeration of nanoparticles is observed. | mdpi.com |

Computational Chemistry for Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving nickel catalysts. By modeling reaction pathways and transition states, researchers can gain a detailed understanding of selectivity and reactivity that is often difficult to obtain through experimental means alone. nih.gov